Ethyl b-D-thioxylopyranoside
Description
Ethyl β-D-thioglucopyranoside derivatives are a class of thioglycosides characterized by a sulfur atom replacing the oxygen in the glycosidic bond, enhancing their stability and utility in synthetic chemistry. Two prominent examples include:
- Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 129519-28-4): Features benzylidene protection at the 4,6-hydroxyl groups and a phthalimido group at C2, making it a key intermediate in oligosaccharide synthesis .
- Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 130539-43-4): Lacks benzylidene protection but retains the phthalimido group at C2, used in glycoconjugate research .
These compounds are pivotal in glycosylation reactions due to their resistance to hydrolysis and tunable reactivity.
Properties
Molecular Formula |
C7H14O4S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-ethylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O4S/c1-2-12-7-6(10)5(9)4(8)3-11-7/h4-10H,2-3H2,1H3/t4-,5+,6-,7+/m1/s1 |
InChI Key |
INHTVDLGULFITI-UCROKIRRSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Canonical SMILES |
CCSC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl b-D-thioxylopyranoside can be synthesized through various synthetic routes. One common method involves the reaction of ethyl alcohol with thioxylopyranoside under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves large-scale synthesis in cleanroom environments with stringent quality control measures to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Glycosylation
The reaction involves the formation of a thiocarbenium ion intermediate, which is more stable than oxocarbenium ions due to sulfur's lower electronegativity. This stability allows for equilibration under thermodynamic control, leading to axial selectivity in the product .
Key steps :
-
Activation of the thioglycoside to generate a thiocarbenium ion.
-
Nucleophilic attack by ethanol at the anomeric carbon.
-
Formation of the β-anomer due to sulfur's anomeric effect favoring axial orientation.
Hydrolysis and Degradation
Under acidic or basic conditions, Ethyl β-D-thioxylopyranoside undergoes hydrolysis of the glycosidic bond, releasing ethanol and the thiosugar acid.
Hydrolysis pathway :
Enzymatic Interactions
Ethyl β-D-thioxylopyranoside acts as a substrate/inhibitor for glycosidases, influencing metabolic pathways. For example:
-
Inhibition of proprotein convertases : Thiosugar derivatives (e.g., 5-thiomannosides) impair glycan biosynthesis, affecting peptide hormone processing .
-
Competitive inhibition : Binds to enzyme active sites, reducing enzymatic activity.
| Enzyme | Effect | Outcome |
|---|---|---|
| Glycosidases | Inhibits catalytic activity | Altered carbohydrate metabolism |
| Proprotein convertases | Reduces peptide hormone production | Impaired regulated secretion |
Biochemical Studies
Used to investigate glycosidase activity and glycan-related pathways .
Medicinal Chemistry
Explored as a lead compound for designing drugs targeting carbohydrate-processing enzymes .
Key Research Findings
-
Axial Selectivity : The 5-thioglycopyranosyl system exhibits greater axial selectivity than oxygen analogs due to sulfur's anomeric effect and thiocarbenium ion stability .
-
Enzymatic Impacts : Thiosugars like Ethyl β-D-thioxylopyranoside alter glycan biosynthesis, affecting processes such as cholesterol regulation and hormone secretion .
-
Reactivity : Lower kinetic reactivity compared to oxosugars necessitates higher reaction temperatures for glycosylation .
Scientific Research Applications
Ethyl b-D-thioxylopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed as a molecular probe to study biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl b-D-thioxylopyranoside involves its interaction with specific molecular targets and pathways. It acts as a molecular probe, binding to certain proteins or enzymes and altering their activity. This interaction can help elucidate the underlying mechanisms of various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between Ethyl β-D-thioglucopyranoside derivatives and analogous glycosides:
Key Observations:
Sugar Backbone: Ethyl thioglucopyranosides derive from glucose, whereas methyl xylopyranoside uses xylose, altering substrate specificity in enzymatic assays .
Protective Groups: Benzylidene and phthalimido groups in thioglucopyranosides enhance regioselectivity during glycosylation, contrasting with unprotected methyl xylopyranoside’s role as a minimalistic enzymatic substrate .
Aglycon Variations: Ethyl thio groups improve stability over oxygen-linked aglycons (e.g., methyl in xylopyranoside), enabling prolonged reaction times in acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
